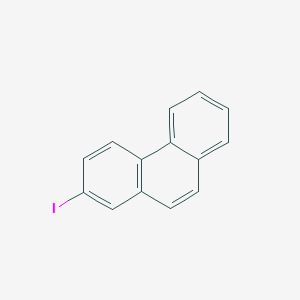

2-Iodophenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSAZNFXYHJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495591 | |

| Record name | 2-Iodophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55691-84-4 | |

| Record name | 2-Iodophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodophenanthrene and Its Functionalized Analogues

Direct Halogenation Strategies for Phenanthrene (B1679779) Skeleton Modification

Direct iodination of aromatic compounds, including phenanthrene, can be challenging due to the lower electrophilicity of iodine compared to other halogens. scielo.br This often necessitates the use of an activating agent or a Lewis acid catalyst.

One approach involves the use of molecular iodine in the presence of an oxidizing agent. For instance, the combination of iodine and periodic acid in a mixture of acetic acid, water, and sulfuric acid at 80°C has been used for the iodination of 9,10-dihydrophenanthrene. rsc.org While this method is effective, direct iodination of phenanthrene itself can lead to a mixture of isomers, making the isolation of the desired 2-iodophenanthrene difficult.

Another method employs N-iodosuccinimide (NIS) in the presence of an acid catalyst. For example, the reaction of 9,10-phenanthrenequinone with NIS in trifluoroacetic acid at 35°C for 36 hours can produce 2-iodo-phenanthrene-9,10-dione. google.com This method offers a degree of regioselectivity, favoring substitution at the 2- and 7-positions. google.com

The direct iodination of polynuclear aromatic hydrocarbons, such as phenanthrene, has also been explored using iodine in combination with alumina-supported copper(II) chloride or sulfate (B86663) under mild conditions. oup.com However, this method can sometimes lead to chlorination as a side reaction. oup.com

Convergent Synthetic Routes Utilizing Precursor Molecules

Convergent synthetic strategies offer greater control over the final product's regiochemistry by constructing the phenanthrene skeleton from smaller, pre-functionalized molecules.

Synthesis via Amine-Iodide Exchange Reactions

The Sandmeyer-type reaction, involving the diazotization of an aminophenanthrene followed by treatment with an iodide salt, is a classic method for introducing an iodine atom at a specific position. For example, 3-aminophenanthrene can be converted to 3-iodophenanthrene (B1317224). researchgate.netresearchgate.netuj.edu.pl In a similar vein, this compound has been formed as a byproduct in the synthesis of 3-iodophenanthrene starting from technical grade 3-acetylphenanthrene, which contains 2-acetylphenanthrene (B184642) as a major impurity. researchgate.netresearchgate.netuj.edu.pl The this compound remains in the liquor after the crystallization of 3-iodophenanthrene following the amine-iodide exchange reaction. researchgate.netresearchgate.netuj.edu.pl

Aromatic Finkelstein Reactions for Iodination

The aromatic Finkelstein reaction involves the exchange of a halogen, typically bromine or chlorine, for iodine. wikipedia.org This reaction is often catalyzed by copper(I) iodide in the presence of a ligand. wikipedia.org While aromatic chlorides and bromides are generally less reactive towards iodide substitution, this method can be effective for appropriately activated substrates. wikipedia.org For instance, a two-step route to 9-iodophenanthrene-3-carboxylic acid utilizes an aromatic Finkelstein reaction to convert 3-acetyl-9-bromophenanthrene (B15219556) to its 9-iodo analogue. thieme-connect.com

Chromium-Mediated Annulation and Cycloaddition Reactions for Phenanthrene Derivatives

Chromium-catalyzed reactions provide a powerful tool for the construction of the phenanthrene core. One such method involves the annulation of 2-biaryl Grignard reagents with alkynes, catalyzed by a chromium/2,2'-bipyridine system. nih.gov This reaction proceeds in moderate to good yields and is applicable to a variety of substituted alkynes and Grignard reagents. nih.gov

Another approach is the chromium-mediated reaction of 2,2'-dihalobiphenyls with butyllithium, followed by the addition of chromium(III) chloride and an alkyne. This sequence affords phenanthrene derivatives through a formal [4+2] cycloaddition. acs.orgnih.gov A key advantage of this method is its tolerance for a wide range of functionalized alkynes. acs.orgnih.gov

Palladium-Catalyzed Annulation of Dihalobiphenyls for Phenanthrene Formation

Palladium-catalyzed annulation reactions are widely used for synthesizing functionalized phenanthrenes. A common strategy involves the reaction of 2,2'-dihalobiphenyls, such as 2,2'-dibromobiphenyl (B83442) or 2,2'-diiodobiphenyl, with alkynes. researchgate.net This process allows for the efficient construction of the phenanthrene skeleton and can be extended to produce more complex polycyclic aromatic hydrocarbons. researchgate.net

Furthermore, the palladium-catalyzed annulation of 2-iodobiphenyls with various coupling partners has been developed. For example, their reaction with maleimides can produce 9,10-phenanthrenedicarboximides. nih.gov Another variation involves the annulation of 2-iodobiphenyl (B1664525) with non-terminal alkenes, facilitated by a neighboring hydroxyl group. researchgate.net

Regioselective Synthesis and Isolation of Iodophenanthrene Isomers

Achieving regioselectivity in the synthesis of iodophenanthrene isomers is a significant challenge. The electrophilic iodination of phenanthrene typically yields a mixture of products, with the 9-position being the most reactive.

One method to achieve regioselectivity is through the electrophilic cyclization of alkynols. For instance, the iodocyclization of a 2-naphthyl alkynol can afford the corresponding this compound in good yield, with the ring closure occurring selectively at the 1-position of the naphthalene (B1677914) ring. nih.gov

Another strategy involves the use of directing groups. While not directly applied to this compound synthesis in the provided context, related methodologies suggest the potential of this approach.

The isolation of specific isomers from a mixture often relies on chromatographic techniques or crystallization. For example, in the synthesis of 3-iodophenanthrene, the isomeric this compound remains in the mother liquor after crystallization, indicating a potential, albeit indirect, method for its isolation. researchgate.netresearchgate.netuj.edu.pl

Data Tables

Table 1: Selected Synthetic Routes to Iodophenanthrene Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |

| 9,10-Phenanthrenequinone | N-Iodosuccinimide, Trifluoroacetic acid, 35°C, 36h | 2-Iodo-phenanthrene-9,10-dione | - | google.com |

| 3-Acetyl-9-bromophenanthrene | Saturated I₂ in CH₂Cl₂, 0°C; then 2 M HCl in acetone | 3-Acetyl-9-iodophenanthrene | 85% | thieme-connect.com |

| 2-Naphthyl alkynol | I₂ | This compound | Good | nih.gov |

| 2,2'-Dibromobiphenyl, Alkyne | n-Butyllithium, CrCl₃ | Phenanthrene derivative | Good to Excellent | acs.org |

| 2,2'-Dibromobiphenyl, Alkyne | Palladium catalyst | Functionalized phenanthrene | - | researchgate.net |

Derivatization Strategies for Obtaining Functionalized this compound Precursors

The synthesis of functionalized this compound frameworks is pivotal for their application in materials science and as intermediates in the synthesis of complex organic molecules. A variety of derivatization strategies have been developed to introduce functional groups onto precursors, which are then converted to the target this compound derivatives. These methods primarily involve electrophilic cyclization of functionalized alkynes and transition-metal-catalyzed cross-coupling reactions.

One prominent strategy involves the electrophilic cyclization of appropriately substituted arene-containing propargylic alcohols. This method has proven effective for the regioselective synthesis of polysubstituted naphthalenes and can be extended to the phenanthrene system. nih.gov For instance, the iodocyclization of a naphthalene-containing propargylic alcohol using iodine monochloride (ICl) or molecular iodine (I₂) can afford a this compound derivative in good yield. nih.gov The versatility of this method lies in its tolerance of various functional groups on the aromatic ring of the precursor.

A notable example of derivatization is the ICl-induced twofold alkyne benzannulation. This process has been utilized to generate two new iodinated phenanthrene units within a larger molecular framework, demonstrating the potential for creating complex, functionalized polycyclic aromatic hydrocarbons. mdpi.com

Furthermore, the reaction of 2,2'-dihalobiphenyls with butyllithium, followed by the addition of chromium(III) chloride and a functionalized alkyne, provides a pathway to phenanthrene derivatives. This formal [4+2] cycloaddition is compatible with a range of alkynes, including those bearing alkyl, aryl, silyl, and alkoxycarbonyl groups, thus allowing for the introduction of these functionalities into the final phenanthrene product. acs.org

Another powerful approach is a palladium/norbornadiene-catalyzed domino one-pot reaction. This process combines aryl iodides with ortho-bromobenzoyl chlorides and norbornadiene to construct the phenanthrene core. nih.gov The reaction demonstrates broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the aryl iodide precursor. This allows for the synthesis of a diverse library of functionalized phenanthrenes, which could be subsequently iodinated if the starting aryl iodide does not already contain the iodine at the desired position. nih.gov

The following table summarizes various precursor derivatization strategies leading to functionalized phenanthrene or iodophenanthrene derivatives.

| Precursor Type | Reagents and Conditions | Functionalized Product | Reference |

| Naphthyl alkynol | I₂ or ICl | This compound | nih.gov |

| Bis(biaryl)acetylenes | ICl, then Mizoroki-Heck coupling | Functionalized dibenzo[g,p]chrysenes | acs.org |

| 2,2'-Dihalobiphenyl | n-BuLi, CrCl₃, functionalized alkyne | Functionalized phenanthrenes | acs.org |

| Aryl iodides and ortho-bromobenzoyl chlorides | Pd(OAc)₂, PPh₃, Cs₂CO₃, norbornadiene | Functionalized phenanthrenes | nih.gov |

| 4'-Methoxy-2-ethynylbiphenyls | ICl, then MeOH/H₂SO₄ | 9-Iodophenanthrenes | acs.org |

| Phenanthrenequinone (B147406) | 1,3-Diiodo-5,5-dimethylhydantoin (B1295625), H₂SO₄ | 2,7-Diiodophenanthrenequinone | researchgate.net |

| 2-(Trimethylsilyl)aryl triflates | Amines, CS₂, KF, 18-crown-6 | S-Aryl dithiocarbamates | tandfonline.com |

This table provides an overview of different synthetic strategies and does not imply a direct synthesis of this compound in all cases, but rather the derivatization of precursors that can lead to functionalized phenanthrene systems.

In some cases, the derivatization occurs on the phenanthrene core itself. For example, phenanthrenequinone can be directly iodinated using 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid to yield 2,7-diiodophenanthrenequinone. researchgate.net This demonstrates a post-phenanthrene-formation derivatization strategy.

The choice of derivatization strategy is contingent on the desired substitution pattern and the nature of the functional groups to be incorporated. These methodologies provide a robust toolbox for the synthesis of a wide array of functionalized this compound precursors, enabling further exploration of their properties and applications.

Chemical Reactivity and Mechanistic Pathways of 2 Iodophenanthrene

Carbon-Iodine Bond Activation and Cross-Coupling Transformations

The C-I bond in 2-iodophenanthrene is readily activated by transition metal catalysts, particularly palladium(0) complexes. This activation initiates catalytic cycles that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond is significantly higher than that of corresponding C-Br or C-Cl bonds, often allowing for selective reactions at the iodine-substituted position under milder conditions. wikipedia.orgresearchgate.net

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to couple aryl halides like this compound with various aryl and vinyl boronic acids. researchgate.net

The general mechanism involves three key steps: libretexts.orgyoutube.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. The electron-withdrawing nature of a substituent can facilitate this step. nih.gov

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

This methodology has been successfully applied to synthesize aryl-substituted phenanthrenes. A mild and efficient protocol utilizes an inexpensive and recyclable Pd/C catalyst, avoiding the need for complex phosphine (B1218219) ligands. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with Iodo-Arenes

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Iodocyclohexenone | Phenylboronic acid | 5 mol% Pd/C | Na₂CO₃ | DME/H₂O | 25 °C | 98% | organic-chemistry.org |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 °C | Good | researchgate.net |

Note: The table includes examples with analogous iodo-arenes to illustrate typical reaction conditions, as specific data for this compound was not detailed in the provided sources.

The Sonogashira-Hagihara reaction is a cross-coupling method used to form C(sp²)-C(sp) bonds, linking an aryl halide like this compound with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and co-catalyzed by a copper(I) salt, like CuI, in the presence of an amine base. libretexts.orgorganic-chemistry.org

The reaction proceeds via two interconnected catalytic cycles: libretexts.orgyoutube.com

Palladium Cycle : This cycle is similar to the Suzuki coupling, beginning with the oxidative addition of the Pd(0) catalyst to the this compound C-I bond. youtube.com

Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is thought to increase the nucleophilicity of the alkyne and make its terminal proton more acidic, facilitating deprotonation by the amine base. youtube.com

In the transmetalation step, the copper acetylide transfers the alkyne group to the Pd(II) center. Subsequent reductive elimination yields the 2-alkynylphenanthrene product and regenerates the Pd(0) catalyst. youtube.com Copper-free versions of the Sonogashira reaction have also been developed, which are advantageous for avoiding copper contamination in the final products. organic-chemistry.org This reaction is instrumental in producing extended π-conjugated systems. thieme-connect.de

Table 2: Examples of Sonogashira-Hagihara Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromofluoren-9-one | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 110 °C (Microwave) | 90% | nih.gov |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | Room Temp | High | wikipedia.org |

Note: The table includes examples with analogous aryl halides to illustrate typical reaction conditions.

Beyond Suzuki and Sonogashira reactions, the C-I bond of this compound is amenable to other palladium-catalyzed transformations.

Heck Coupling : The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org For instance, Heck coupling of phenanthrene (B1679779) derivatives with partners like methyl acrylate (B77674) can proceed smoothly to yield vinylphenanthrene intermediates. nih.gov The reaction typically uses a Pd(0) catalyst, a phosphine ligand, and a base. organic-chemistry.org The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination to release the product. organic-chemistry.org

Buchwald-Hartwig Amination : This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base like sodium tert-butoxide. libretexts.orgwikipedia.org First reported in the 1980s and extensively developed by Buchwald and Hartwig, this method allows for the synthesis of aryl amines from a wide range of aryl halides and amines. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to yield the C-N coupled product. libretexts.org

Sonogashira-Hagihara Coupling Reactions

Dehalogenation Processes and Generation of Reactive Intermediates

The cleavage of the carbon-iodine bond in this compound can also be used to generate highly reactive intermediates, such as radicals and organometallic species, without the direct formation of a new C-C bond via cross-coupling.

The C-I bond is relatively weak and can be cleaved under thermal, photochemical, or chemical conditions to generate a phenanthren-2-yl radical. This process, known as dehalogenation, creates a highly reactive site on the phenanthrene backbone.

On-Surface Synthesis : On metal surfaces like Ag(111), the thermal annealing of iodo-substituted phenanthrene derivatives leads to the dissociation of the C-I bond. ruben-group.de This homolytic cleavage leaves a phenanthrenyl radical covalently bonded to the surface, which can then participate in subsequent reactions. ruben-group.deresearchgate.net

Chemical Reduction : Radical dehalogenation can also be achieved in solution. For example, the reduction of 9-iodophenanthrene (B92893) using tris(trimethylsilyl)silane (B43935) (TMS)₃SiH as a radical mediator efficiently removes the iodine atom and replaces it with a hydrogen atom, yielding phenanthrene in excellent yield. google.com This process involves a radical chain mechanism.

In the context of on-surface chemistry, the phenanthrenyl radicals formed after dehalogenation can interact with metal adatoms from the substrate to form stable organometallic intermediates. ruben-group.de Studies using ethynyl-iodophenanthrene on a Ag(111) surface have shown that after the C-I bond breaks, the resulting radical site on the phenanthrene backbone can react with silver atoms on the surface. ruben-group.de This leads to the formation of aryl–Ag–aryl bridges, where a single silver atom links two phenanthrene units. ruben-group.de These organometallic complexes are key intermediates in the multi-step reaction pathway that leads to the formation of complex, ordered molecular structures on the surface. ruben-group.deresearchgate.net

Radical Site Formation Following Dehalogenation

Intramolecular Cyclization and Annulation Reactions of this compound

Intramolecular cyclization and annulation reactions involving this compound are pivotal in the synthesis of complex polycyclic aromatic compounds. These reactions leverage the reactivity of the iodine substituent and the phenanthrene core to construct new ring systems.

ICl-Induced Cyclization for Polycyclic Aromatic Compounds

Iodine monochloride (ICl) serves as a potent electrophile to induce the cyclization of precursors derived from this compound, leading to the formation of larger polycyclic aromatic hydrocarbons (PAHs). This method is particularly effective for creating new benzene (B151609) rings in a process known as benzannulation.

The reaction of 2-(arylethynyl)biphenyls with ICl at low temperatures, such as -78°C, results in the formation of substituted polycyclic aromatic iodides in good to excellent yields. thieme-connect.comresearchgate.net This methodology can be extended to systems containing various polycyclic and heterocyclic rings. thieme-connect.com For instance, an ICl-induced two-fold alkyne benzannulation of specific precursors has been used to generate two new iodinated phenanthrene units. mdpi.com These resulting iodinated compounds are valuable intermediates that can be further functionalized through cross-coupling reactions to produce larger nanographene structures. mdpi.com

The mechanism of ICl-induced cyclization is proposed to involve the electrophilic addition of the iodine cation (I+) from ICl to the alkyne, forming a vinyl cation intermediate. This is followed by an intramolecular Friedel-Crafts-type attack of the adjacent aromatic ring onto the activated alkyne, and subsequent deprotonation to yield the cyclized product. bohrium.com This process has been successfully applied in the synthesis of researchgate.nethelicene-like compounds, where ICl promotes the alkyne benzannulation to afford iodophenanthrene and iodochrysene derivatives. mdpi.com

A notable application of this chemistry is the conversion of 9-phenyl-10-trimethylsilylphenanthrene, derived from 2,2'-dibromobiphenyl (B83442), into 9-iodo-10-phenylphenanthrene (B1589534) in high yield upon treatment with iodine monochloride. acs.org This highlights the utility of ICl in post-functionalization of complex aromatic systems.

Gold(I)-Catalyzed Cyclization in Hydroacene Synthesis

Gold(I) catalysis has emerged as a powerful tool for the synthesis of hydroacenes, which are partially saturated acene derivatives. d-nb.infotdx.cat This method often involves the cyclization of 1,7-enynes, which can be prepared from precursors like this compound. d-nb.info The gold(I)-catalyzed process facilitates the construction of complex polycyclic architectures under mild conditions. d-nb.info

The general strategy involves a Sonogashira coupling of an aryl iodide, such as a derivative of this compound, with a suitable enyne. The resulting aryl-tethered 1,7-enyne then undergoes a gold(I)-catalyzed cyclization. d-nb.info This formal [4+2] cycloaddition leads to the formation of a new six-membered ring, yielding a hydroacene structure. tdx.cat

The proposed mechanism for the gold(I)-catalyzed cyclization begins with the coordination of the gold(I) catalyst to the alkyne moiety of the 1,7-enyne. tdx.cat This activation facilitates a nucleophilic attack from the alkene, leading to the formation of a cyclopropyl (B3062369) gold(I) carbene intermediate. tdx.cat A subsequent Friedel-Crafts-type attack by the aromatic ring opens the cyclopropyl ring, and protodeauration regenerates the catalyst and yields the hydroacene product. tdx.cat A final aromatization-driven elimination can occur to form the fully aromatic polycyclic compound. d-nb.info

This methodology has proven versatile, allowing for the synthesis of a wide range of functionalized and extended hydroacenes. d-nb.info For example, dihydrobenzotetracene and dihydronaphthopentacene have been prepared in excellent yields through the cyclization of enynes derived from 2-iodonaphthalene (B183038) and 1-iodopyrene, respectively. d-nb.info The method is also applicable for multiple cyclizations on polyenyne substrates, enabling the construction of larger acene backbones. d-nb.info

Table 1: Comparison of ICl-Induced and Gold(I)-Catalyzed Cyclizations

| Feature | ICl-Induced Cyclization | Gold(I)-Catalyzed Cyclization |

|---|---|---|

| Reagent | Iodine Monochloride (ICl) | Gold(I) complexes |

| Reaction Type | Electrophilic Cyclization / Benzannulation | Formal [4+2] Cycloaddition |

| Key Intermediate | Vinyl cation | Cyclopropyl gold(I) carbene |

| Typical Substrate | 2-(Arylethynyl)biphenyls and derivatives | Aryl-tethered 1,7-enynes |

| Product | Polycyclic Aromatic Iodides | Hydroacenes (partially saturated acenes) |

| Conditions | Low temperatures (e.g., -78°C) | Mild reaction conditions |

| Advantages | Provides a functional iodide handle for further reactions. mdpi.com | Tolerates a wide range of functional groups and allows for multiple cyclizations. d-nb.info |

Electrophilic and Nucleophilic Substitution Reactions

The iodine atom in this compound is a versatile functional group that can participate in both electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide array of substituents onto the phenanthrene core.

Electrophilic aromatic substitution reactions on the phenanthrene ring itself are known to occur, with the regioselectivity being influenced by the positions of existing substituents. For instance, electrophilic substitution on phenanthrene generally favors the 9- and 10-positions. nii.ac.jp

More pertinent to the reactivity of this compound is the ability of the C-I bond to undergo substitution. Nucleophilic aromatic substitution (SNAr) can occur, particularly when the phenanthrene ring is activated by electron-withdrawing groups, or under specific catalytic conditions. For example, in related iodophenanthrene derivatives, the iodine atom can be replaced by nucleophiles such as thiolates or amines, often requiring metal catalysis (e.g., CuI/Pd(OAc)₂) and elevated temperatures. The mechanism for these palladium-catalyzed substitutions typically involves an oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the nucleophile and subsequent reductive elimination to form the product and regenerate the catalyst.

The in-situ generation of dithiocarbamate (B8719985) anions can react with electrophilic substrates in a Michael-type addition or through nucleophilic substitution on activated systems like aryl diazonium salts. tandfonline.com While not directly demonstrated on this compound, this highlights the potential for nucleophilic attack by sulfur-containing nucleophiles on activated aromatic systems.

Rearrangement Reactions and their Mechanistic Implications

Rearrangement reactions involving phenanthrene derivatives can provide pathways to structurally diverse polycyclic aromatic compounds. While specific rearrangement studies focusing solely on this compound are not extensively detailed, related systems offer mechanistic insights.

One notable rearrangement is the 1,2-alkenyl migration that can occur in spiroketone intermediates derived from 4'-methoxy-2-ethynylbiphenyl compounds. researchgate.net An ipso-cyclization of these compounds can lead to the formation of spiroketones, which, in the presence of an acid like methanol/H₂SO₄, rearrange to yield 9-iodophenanthrenes. This ipso-cyclization and subsequent 1,2-alkenyl shift have been shown to be a general approach for accessing such structures and can be extended to the synthesis of more complex systems like dibenzo[g,p]chrysenes. researchgate.net

In the context of geological maturation processes, phenylphenanthrenes can undergo 1,2-phenyl shifts and cyclizations at high temperatures, leading to an evolution of their isomer distributions. uj.edu.pl This suggests that under thermal stress, the phenanthrene skeleton possesses a degree of migratory aptitude for its substituents.

Photochemical rearrangements, such as the di-π-methane rearrangement, are well-established for molecules with multiple π-systems connected to a single sp³-hybridized carbon. researchgate.net Although this specific rearrangement is not directly applicable to the aromatic this compound, it underscores the potential for complex photochemical transformations in related polycyclic systems.

Metal-Mediated and Catalytic Transformations on Surfaces

The on-surface synthesis and transformation of molecules on metal substrates provide a powerful bottom-up approach to construct novel nanostructures and materials. This compound and its derivatives are valuable precursors in this field due to the reactivity of the C-I bond.

Silver-Mediated Interfacial Reactions and Complex Formation

On a silver surface, such as Ag(111), halogenated aromatic molecules can undergo dehalogenation and subsequent coupling reactions. Ethynyl-iodophenanthrene, a dissymmetric precursor, has been used to generate complex, long-range ordered structures on a Ag(111) surface. researchgate.netruben-group.de

Upon annealing, a multi-step reaction occurs. Initially, at low temperatures (around 130 K), intact ethynyl-iodophenanthrene molecules can form supramolecular structures. researchgate.netruben-group.de As the temperature is increased to 300–350 K, a series of chemical transformations take place. These reactions converge to form a new, symmetric building block, a bis(phenanthren-2-yl-ethynyl)silver (BPE-Ag) organometallic complex, in high yield. researchgate.netruben-group.de This transformation is mediated by in-situ generated catalytic silver complexes. ruben-group.de

The newly formed BPE-Ag complexes then self-assemble into a complex supramolecular tessellation, specifically a semi-regular (3.4.6.4) Archimedean tiling. researchgate.netruben-group.de The formation of this intricate pattern is driven by the interactions of the BPE-Ag building blocks, which involve alkynyl-Ag-alkynyl bridges and non-covalent interactions between C-H moieties and the silver surface or adjacent π-systems. ruben-group.de

This silver-mediated reaction demonstrates a sophisticated method for converting a simple, dissymmetric precursor into a highly ordered, complex supramolecular architecture through a convergent, multi-step interfacial reaction. ruben-group.de A related process involves the oxygen-gas-mediated deprotonation of terminal alkynes on a Ag(111) surface to form similar BPE-Ag species, which then assemble into various Archimedean tilings. ruben-group.de

C-H Activation Processes

The functionalization of carbon-hydrogen (C-H) bonds is a central theme in modern organic synthesis, offering a powerful strategy for constructing complex molecules with high atom and step economy. nih.gov In the context of this compound and its isomers, C-H activation processes are particularly valuable for creating extended polycyclic aromatic hydrocarbons and heteroaromatic systems. These reactions typically involve transition metal catalysts that facilitate the cleavage of a typically inert C-H bond and the formation of a new carbon-carbon or carbon-heteroatom bond. nih.govlabxing.com

Research into the C-H activation of iodoarenes, including iodophenanthrenes, has revealed several mechanistic pathways, with palladium-catalyzed reactions being among the most prominent. labxing.comthieme-connect.com A general and widely accepted mechanism for these transformations begins with the oxidative addition of the carbon-iodine (C-I) bond of the iodophenanthrene to a low-valent palladium(0) complex. This step forms a palladium(II) species. Following this initial activation of the C-I bond, an intramolecular C-H activation occurs, where the palladium center interacts with and cleaves a nearby C-H bond on the phenanthrene backbone or an adjacent aromatic ring. This cyclometalation step results in the formation of a key intermediate known as a palladacycle. labxing.com This intermediate can then undergo further reactions, such as reductive elimination or coupling with other substrates, to yield the final annulated product and regenerate the palladium(0) catalyst. youtube.com

Studies on related iodophenanthrene isomers provide direct insight into the types of C-H activation processes applicable to this compound. For instance, 4-iodophenanthrene has been successfully converted into its corresponding carbazole (B46965) derivative through a palladium-catalyzed C-H activation and amination sequence. labxing.com Similarly, 9-iodophenanthrenes have been utilized in palladium-catalyzed intramolecular C-H arylations to synthesize complex, fused polycyclic systems like dibenzo[g,p]chrysenes. thieme-connect.com This reaction proceeds after the initial formation of the 9-iodophenanthrene skeleton via an ICl-promoted cyclization of diaryl acetylenes and a subsequent rearrangement. thieme-connect.com The success of these reactions underscores the viability of intramolecular C-H activation at positions ortho to the iodine-bearing carbon.

Another distinct C-H activation pathway occurs via on-surface catalysis. Research on 7-iodo-2-ethynylphenanthrene on a silver surface, Ag(111), has shown that C-H activation can occur at very low temperatures (as low as 180 K). ruben-group.de In this process, the silver surface mediates the cleavage of the terminal alkyne C-H bond, a step catalyzed by in situ generated organometallic silver complexes. ruben-group.de This is accompanied by the dissociation of the C-I bond at slightly higher temperatures. ruben-group.de Although the substrate is a substituted iodophenanthrene, the findings highlight that metallic surfaces can facilitate C-H activation under conditions different from homogeneous catalysis. ruben-group.de

Furthermore, dehydrohalogenation reactions involving metal clusters represent another route for C-H activation. The reaction of 9-iodophenanthrene with a ruthenium carbonyl cluster, [Ru₃(CO)₁₂], results in the formation of a μ₄-phenanthryne ligand, a process that involves the cleavage of both the C-I and an adjacent C-H bond. acs.org

The table below summarizes key research findings on C-H activation involving iodophenanthrene isomers, which serve as models for the reactivity of this compound.

Table 1: Representative C-H Activation Reactions of Iodophenanthrene Derivatives

| Substrate | Catalyst / Reagent | Reaction Type | Product | Key Findings | Reference(s) |

| 4-Iodophenanthrene | Pd(OAc)₂, Cs₂CO₃, KOAc | Intramolecular C-H Amination | Corresponding Carbazole | The reaction proceeds via a palladacycle intermediate formed after oxidative addition and intramolecular C-H activation. | labxing.com |

| 9-Iodophenanthrene derivatives | PdCl₂(PPh₃)₂, NaOAc | Intramolecular C-H Arylation | Dibenzo[g,p]chrysene (B91316) derivatives | A palladium-catalyzed C-H activation/cyclization sequence effectively creates extended fused polycyclic systems. | thieme-connect.com |

| 7-Iodo-2-ethynylphenanthrene | Ag(111) surface | On-Surface C-H Activation | Alkynyl-Ag-Alkynyl Complexes | C-H activation of the terminal alkyne occurs at temperatures as low as 180 K, mediated by catalytic silver complexes formed on the surface. | ruben-group.de |

| 9-Iodophenanthrene | [Ru₃(CO)₁₂] | Dehydrohalogenation | μ₄-Phenanthryne Ruthenium Cluster | Reaction with the ruthenium cluster leads to the cleavage of both the C-I and a vicinal C-H bond to form a coordinated aryne ligand. | acs.org |

Advanced Spectroscopic and Spectrometric Characterization of 2 Iodophenanthrene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of 2-iodophenanthrene derivatives. ¹H and ¹³C NMR are fundamental in this regard, providing information about the hydrogen and carbon skeletons of the molecules.

In the ¹H NMR spectrum of a 2-iodo-phenanthrene-9,10-dione derivative, specific chemical shifts (δ) and coupling constants (J) reveal the arrangement of protons on the phenanthrene (B1679779) core. For instance, a reported ¹H-NMR spectrum (400 MHz, CDCl₃) of a complex derivative showed signals in the aromatic region between δ 7.56 and 8.05 ppm. google.com Similarly, the ¹³C NMR spectrum provides data on the carbon framework, with a reported spectrum showing signals at δ 179.3, 136.4, 133.8, 132.3, 132.2, 130.4, and 128.0 ppm for a dibromo-iodo-phenanthrene-9,10-dione derivative. doi.org

For derivatives incorporating other NMR-active nuclei, such as boron, ¹¹B NMR spectroscopy is employed. In the characterization of trifunctional o-carborane (B102288) dyes containing a 9-iodophenanthrene (B92893) unit, ¹¹B NMR spectra were crucial for confirming the structure of the carborane cage. rsc.org The chemical shift values in ¹¹B NMR are expressed relative to an external standard, BF₃·Et₂O. rsc.org The combination of these NMR techniques allows for a comprehensive structural assignment of complex this compound derivatives. rsc.orgrsc.org

Interactive Table: Representative NMR Data for this compound Derivatives

| Compound/Derivative | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 9,10-bis(t-butyldimethylsilyloxy)-2-iodo-9,10-dihydrophenanthrene trimer | ¹H | CDCl₃ | 0.17 (s, 36H), 1.20 (s, 18H), 1.22 (s, 36H), 7.56-7.64 (m, 4H), 8.03 (dd, J=4.0, 2.0 Hz, 2H), 8.05 (dd) | google.com |

| 3,6-Dibromo-2-iodophenanthrene-9,10-dione | ¹³C | CD₂Cl₂ | 179.3, 136.4, 133.8, 132.3, 132.2, 130.4, 128.0 | doi.org |

| Trifunctional o-carborane derivative | ¹¹B | CD₂Cl₂ | -6.0, -10.5 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition (e.g., ESI, APCI)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of this compound derivatives. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from the sample, which are then analyzed to provide highly accurate mass-to-charge ratios (m/z). rsc.org

For example, the molecular composition of a trifunctional o-carborane derivative was confirmed by HRMS (APCI), with a calculated m/z of 874.4553 for [M+H]⁺ and a found value of 874.4504. rsc.org This level of accuracy allows for the confident assignment of the elemental composition. Both ESI and APCI are valuable ionization techniques, and their selection often depends on the polarity and thermal stability of the analyte. rsc.orgresearchgate.nettdx.catacs.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com When applied to this compound derivatives, XPS can provide information on the core-level binding energies of the constituent atoms, such as carbon, iodine, and any other heteroatoms present. researchgate.netmdpi.com

While specific XPS studies solely on this compound are not prevalent in the provided results, the technique is widely used for the characterization of related polycyclic aromatic hydrocarbons and functional materials. researchgate.netmdpi.comcsic.es For instance, in studies of phenanthrene, XPS has been used to investigate the C1s core levels, providing insights into the different chemical environments of the carbon atoms. researchgate.net This type of analysis would be equally applicable to this compound derivatives to probe the influence of the iodine substituent and other functional groups on the electronic structure of the phenanthrene core.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a key technique for probing the electronic transitions in this compound derivatives. The absorption spectra reveal the wavelengths at which the molecule absorbs light, providing information about the π-conjugated system.

The extension of the conjugated π system in derivatives of this compound leads to a shift in the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic or red shift). For example, the monomer of 9,10-bis(t-butyldimethylsilyloxy)-2-iodo-9,10-dihydro-phenanthrene has a λmax of 260 nm, while its dimer and trimer show λmax at 300 nm and 318 nm, respectively, due to the extended conjugation. google.com In another study, the absorption peaks of a trifunctional o-carborane derivative containing phenanthrene and 9-(phenylethynyl)phenanthrene (B8264391) moieties were assigned to the π-π* transitions of these aromatic systems. rsc.org The solvent can also influence the absorption spectra, as demonstrated in studies of related systems. scribd.com

Fluorescence and Photoluminescence (PL) Spectroscopy

Fluorescence and photoluminescence spectroscopy are powerful tools for investigating the emission properties of this compound derivatives, which are crucial for their potential applications in organic light-emitting diodes (OLEDs) and sensors.

Investigation of Excimer Formation and Aggregation-Induced Emission (AIE) Characteristics

Some phenanthrene derivatives exhibit interesting photophysical phenomena such as excimer formation and aggregation-induced emission (AIE). acs.orgresearchgate.net Excimers are excited-state dimers that form between two molecules, one in the excited state and one in the ground state, and they typically emit at longer wavelengths (red-shifted) compared to the monomer emission. mdpi.comub.edu This phenomenon has been observed in platinum(II) cyclometallated compounds containing a phenanthrene chromophore, where the formation of excimers leads to near-infrared (NIR) emission. acs.orgub.edu The establishment of π–π intermolecular contacts between the phenanthrene groups is believed to facilitate excimer formation. acs.orgub.edu

AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. researchgate.netmdpi.com This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. mdpi.com While some phenanthrene derivatives exhibit AIE, others show aggregation-caused quenching (ACQ), where emission intensity decreases upon aggregation. rsc.org The specific behavior depends on the molecular structure and substitution patterns. rsc.org For instance, in certain carborane-based systems, the emission can be tuned from blue to orange by controlling the aggregation in a THF/water mixture, demonstrating a combination of normal emission and AIE from different parts of the molecule. rsc.org

Analysis of Quantum Yields and Emission Wavelength Tuning

The efficiency of the emission process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. The emission wavelength can be tuned by modifying the chemical structure of the this compound derivative.

The emission wavelength is also highly dependent on the molecular structure and the extent of π-conjugation. acs.org For example, in a series of dibenzo[hi,st]ovalene derivatives, the emission maxima could be tuned from 611 nm to 650 nm by changing the substituents on the aromatic core. acs.org This tunability is a key aspect in the design of materials for specific optoelectronic applications.

Interactive Table: Photophysical Properties of Phenanthrene-Related Derivatives

| Derivative Class | Phenomenon | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Platinum(II) Cyclometallated Phenanthrene Complexes | Excimer Emission | ~700 (NIR) | Up to 60% (total phosphorescence) | acs.orgub.edu |

| Dibenzo[g,p]chrysene (B91316) with Electron-Donating Groups | Fluorescence | - | 26.0–48.7% | mdpi.com |

| Dibenzo[g,p]chrysene with Electron-Withdrawing Groups | Fluorescence | - | 12.4–16.8% | mdpi.com |

| Dibenzo[hi,st]ovalene Derivatives | Fluorescence | 611 - 650 | 0.67 - 0.89 | acs.org |

| Trifunctional o-carborane with Phenanthrene | Dual Emission (Normal & AIE) | 360 (normal), 579 (AIE) | 0.05 (in THF), 0.12 (in THF/H₂O) | rsc.org |

Computational and Theoretical Investigations of 2 Iodophenanthrene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic characteristics of aromatic systems. For phenanthrene (B1679779) derivatives, DFT calculations are routinely used to determine electronic structure and reactivity. mdpi.com Studies on related systems, such as ethynyl-iodophenanthrene, utilize DFT to understand their behavior in complex reactions. ruben-group.de

The electronic properties of these molecules are dictated by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a trifunctional o-carborane (B102288) system featuring a phenanthrene moiety, DFT calculations at the B3LYP/6-31G(d,p) level revealed that the HOMO did not overlap significantly with the phenanthrene orbital, while the LUMO overlapped with the π*-orbital of phenanthrene. rsc.org This distribution is crucial for understanding charge transfer and electronic transitions.

DFT is also employed to calculate reactivity descriptors that predict how and where a molecule will react. These descriptors, derived from the conceptual DFT framework, include chemical potential (µ), chemical hardness (η), and electrophilicity (ω). mdpi.com For halogenated aromatic compounds, the electrostatic potential on the halogen atom, known as the σ-hole, is a key feature. acs.org The σ-hole is a region of positive electrostatic potential on the halogen atom along the C-I bond axis, which allows for attractive, non-covalent interactions known as halogen bonding. acs.org DFT calculations are essential for mapping these electrostatic potentials and predicting the strength and directionality of such interactions. nih.govsemanticscholar.org

| Computational Method | Calculated Property | Finding for Phenanthrene-like Systems | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | Reactivity Descriptors (e.g., Fukui function) | Identifies the most active sites for electrophilic or nucleophilic attack. | mdpi.com |

| DFT (B3LYP/6-31G(d,p)) | Frontier Molecular Orbitals (HOMO/LUMO) | LUMO can overlap with the phenanthrene π*-orbital, indicating its role as an electron acceptor. | rsc.org |

| DFT (PBE0-dDsC/QZ4P) | Interaction Energies | Provides an adequate description of interaction energies in halogen-bonded complexes. | mdpi.com |

| DFT | Electronic Band Structure | Used to corroborate experimental findings on band formation in 2D polymers derived from precursors like ethynyl-iodophenanthrene. | researchgate.net |

Quantum Chemical Modeling of Reaction Mechanisms and Intermediates

Quantum chemical modeling is indispensable for elucidating complex reaction mechanisms that are difficult to probe experimentally. For 2-iodophenanthrene and its derivatives, these models provide detailed pathways and characterize transient intermediates.

A notable example is the on-surface synthesis using 2-ethynyl-7-iodophenanthrene on a Ag(111) surface. ruben-group.de A combination of scanning tunneling microscopy (STM) and DFT calculations revealed a multi-step convergent reaction pathway. ruben-group.de Initially, intact molecules form a regular network via hydrogen and halogen bonds. ruben-group.de Upon thermal annealing, various intermediates are generated through on-surface reactions, which eventually lead to a new, stable building block, bis(phenanthren-2-yl-ethnyl)silver. ruben-group.de DFT calculations were crucial to confirm the stability of the final structure and to propose a mechanism for the C-H activation step, suggesting it is catalyzed by a negatively charged hybrid Ag atom incorporated in a C-Ag-C bridge. ruben-group.de

Similarly, theoretical calculations have been used to understand the regioselectivity in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). For instance, in the synthesis of aminophenanthrene derivatives through keteniminium intermediate electrocyclization, DFT calculations showed the reaction to be a stepwise process. researchgate.net In another study, the ICl-promoted cyclization of bis(biaryl)acetylenes to form iodophenanthrene derivatives was investigated, with calculations helping to explain the observed products. mdpi.com These models can predict reaction barriers and the stability of intermediates, guiding synthetic efforts. mdpi.com

| Reaction Studied | Computational Method | Key Insight from Modeling | Reference |

|---|---|---|---|

| On-surface synthesis with ethynyl-iodophenanthrene | DFT | Elucidated a multi-step convergent reaction pathway and identified stable intermediates and the final product. Proposed a catalytic role for Ag in C-H activation. | ruben-group.de |

| Keteniminium electrocyclization | DFT | Showed the reaction proceeds stepwise and that fusing additional aromatic rings accelerates the electrocyclization. | researchgate.net |

| ICl-promoted alkyne benzannulation | DFT | Supported a two-fold alkyne benzannulation mechanism leading to a chiral picene (B1221364) intermediate. | mdpi.com |

| Dehydrogenated coupling of terminal alkynes | DFT | Unraveled the mechanism of an intermolecular radical transfer reaction on metal surfaces, assisted by aryl halide precursors. | researchgate.net |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are critical determinants of its physical properties and its behavior in condensed phases. Theoretical methods are used to explore its conformational landscape and the nature of its intermolecular forces.

Energy decomposition analysis, often performed with methods like Symmetry-Adapted Perturbation Theory (SAPT), reveals the fundamental nature of these interactions. acs.org For halogen bonds, the interaction energy is a subtle interplay of electrostatic, dispersion (van der Waals), and orbital (charge-transfer) contributions. nih.govmdpi.com The iodine atom in this compound, being highly polarizable, leads to a significant dispersion component in its interactions. nih.gov DFT calculations that include dispersion corrections are therefore essential for accurately modeling these systems. nih.govmdpi.com

In the context of on-surface assemblies, DFT calculations have been used to analyze the adsorption configurations of ethynyl-iodophenanthrene on Ag(111), revealing the energetics of different chiral and achiral conformers induced by surface confinement. ruben-group.de

| Interaction Type | System Studied | Theoretical Finding | Reference |

|---|---|---|---|

| C–I⋯π Halogen Bond | 9-Iodophenanthrene (B92893) crystal | This interaction, along with π-π stacking, directs the formation of an infinite zigzag chain structure. | researchgate.net |

| π–π Stacking | Azulene-embedded superhelicenes | Analysis of intermolecular distances (e.g., 3.28 Å) suggests strong π–π stacking interactions. | nih.gov |

| Halogen Bonding (General) | Halogenated molecules and aromatic rings | Energy decomposition analysis shows that electrostatic, orbital, and dispersion forces all contribute significantly to the interaction energy. | nih.govmdpi.com |

| Surface Adsorption | Ethynyl-iodophenanthrene on Ag(111) | DFT calculations show that different conformers induced by the surface have similar energetics. | ruben-group.de |

Prediction of Spectroscopic Properties and Electronic Transitions

Computational methods play a predictive role in understanding the spectroscopic properties of molecules like this compound. Time-dependent DFT (TD-DFT) is a widely used approach to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy.

For π-conjugated systems, DFT calculations are used to determine the HOMO-LUMO gap, which correlates with the lowest energy electronic transition. nih.gov Studies on helical nanographenes derived from iodophenanthrene precursors showed that their narrow energy gaps, observed via UV-Vis spectroscopy, were corroborated by DFT calculations. nih.gov

The presence of a heavy atom like iodine has a profound effect on the photophysical properties due to spin-orbit coupling. nih.govsemanticscholar.org This effect can enhance the rate of intersystem crossing from a singlet excited state to a triplet excited state, potentially leading to phosphorescence. semanticscholar.org Theoretical studies on halogen-bonded complexes have shown that the spin-orbit coupling between singlet and triplet π → π* states is increased upon halogen bond formation, predicting a faster intersystem crossing. nih.govsemanticscholar.org This "heavy-atom effect" is critical for designing materials for applications like organic light-emitting diodes (OLEDs) and sensors. researchgate.net Calculations can quantify the magnitude of this coupling and predict the potential for phosphorescent emission. nih.gov

| Property Predicted | Method | Key Theoretical Insight | Reference |

|---|---|---|---|

| UV-Vis Absorption (Energy Gap) | DFT/TD-DFT | Calculated HOMO-LUMO gaps corroborate experimentally measured optical energy gaps in complex PAHs. | nih.gov |

| Spin-Orbit Coupling | DFT (Perturbational approach) | The proximity of a heavy halogen atom (like iodine) in a halogen bond increases spin-orbit coupling. | nih.govsemanticscholar.org |

| Intersystem Crossing Rate | Theoretical Modeling | A faster intersystem crossing from singlet to triplet states is expected due to the enhanced spin-orbit coupling. | nih.govsemanticscholar.org |

| Phosphorescent Properties | Theoretical Calculation | Different π–π interactions in crystal packing, influenced by halogen bonding, can lead to significantly different phosphorescent properties. | researchgate.net |

Applications of 2 Iodophenanthrene in Advanced Materials and Catalysis

Precursors for π-Conjugated Polymers and Oligomers

The carbon-iodine bond in 2-iodophenanthrene derivatives is particularly amenable to cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity is extensively exploited to polymerize or oligomerize phenanthrene (B1679779) units, leading to the formation of extended π-conjugated systems. These materials are at the forefront of research in organic electronics and photonics due to their tunable electronic and optical properties.

Derivatives of this compound are crucial intermediates in the creation of novel luminescent materials. The phenanthrene unit, when incorporated into a conjugated backbone, can impart significant fluorescence or phosphorescence properties to the resulting polymer or oligomer.

Researchers have developed synthetic routes to luminescent conjugated polymers using di-iodinated phenanthrene derivatives. For example, the palladium-catalyzed cross-coupling of 2,7-diiodo-3,6-dimethoxy-9,10-di(2-ethylhexyloxy)phenanthrene has been used to produce high molecular weight poly(p-phenylene ethynylene)s and lower molecular weight poly(p-phenylene vinylene)s. researchgate.net These polymers exhibit luminescence in both solution and the solid state. researchgate.net The mode of coupling on the phenanthrene ring, such as 2,7-linking versus 3,6-linking, significantly influences the emission properties of the resulting polymers, affecting characteristics like vibronic coupling. researchgate.net

Furthermore, iodinated phenanthrene intermediates are instrumental in building larger, highly luminescent nanographenes. An ICl-induced alkyne benzannulation can generate iodide-functionalized phenanthrene units, which are then used in subsequent reactions. mdpi.com This strategy has been employed to synthesize dibenzo[g,p]chrysene (B91316) derivatives, whose physical properties, including quantum yields, can be tuned by the introduction of various substituents. mdpi.com For instance, derivatives with electron-donating groups have shown quantum yields as high as 48.7%. mdpi.com A highly efficient photochemical cyclodehydroiodination (PCDHI) of an iodinated bichrysenyl precursor has been used to prepare dibenzo[hi,st]ovalene, a nanographene that exhibits strong luminescence. acs.org

| Precursor/Intermediate | Synthetic Method | Resulting Material | Key Finding |

| 2,7-diiodo-3,6-dimethoxyphenanthrene derivative | Palladium-catalyzed cross-coupling | Poly(p-phenylene ethynylene), Poly(p-phenylene vinylene) | Resulting polymers are luminescent in solution and solid state. researchgate.net |

| Iodide-functionalized phenanthrene intermediates | ICl-induced alkyne benzannulation | Dibenzo[g,p]chrysene derivatives | Quantum yields are tunable via substituents, reaching up to 48.7%. mdpi.com |

| Diiodobichrysenyl precursor | Photochemical cyclodehydroiodination (PCDHI) | Dibenzo[hi,st]ovalene (a nanographene) | The PCDHI method is highly efficient for creating large, luminescent PAHs. acs.org |

The versatile electronic properties of phenanthrene-based conjugated materials make them prime candidates for active components in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comjuniperpublishers.com The synthesis of these materials often relies on iodophenanthrene precursors.

For example, 2-bromo-9-iodophenanthrene has been utilized as a starting material in the synthesis of complex compounds for organic electronic elements. google.com These materials have been shown to lower the driving voltage and enhance the luminous efficiency and operational lifetime of the devices. google.com The synthesis of dibenzo[g,p]chrysene derivatives from iodophenanthrene intermediates has yielded materials that exhibit both hole and electron transport capabilities in thin films, a crucial property for balanced charge injection in OLEDs. mdpi.com The strategic functionalization of these molecules allows for the tuning of their HOMO/LUMO energy gaps, directly impacting their performance in electronic applications. mdpi.com

The utility of iodophenanthrenes extends to the creation of graphene nanoribbons (GNRs) with potential applications in OFETs. mdpi.comberkeley.edu A hierarchical synthesis approach, which relies on the differential reactivity of carbon-iodine and carbon-bromine bonds, uses a 2-bromo-7-iodophenanthrene-based linker to control the sequential growth of GNR heterojunctions on a surface. berkeley.eduescholarship.org This precise control over the nano-architecture is essential for fabricating next-generation molecular-scale electronic devices. berkeley.edu

Synthesis of Luminescent Conjugated Materials

Engineering of Complex Supramolecular Architectures and Self-Assembled Systems

Beyond covalent polymer synthesis, this compound derivatives are employed as sophisticated building blocks (tectons) for the construction of ordered, non-covalent assemblies on surfaces. The interplay between the phenanthrene backbone's geometry and the reactive iodine and other functional groups allows for the engineering of intricate two-dimensional structures.

A remarkable application of this compound derivatives is in the creation of complex two-dimensional molecular tessellations, which are ordered, repeating patterns analogous to ceramic tiles but at the nanoscale. A dissymmetric tecton, 7-ethynyl-2-iodophenanthrene, when deposited on a silver (Ag(111)) surface, undergoes a multi-step reaction upon thermal annealing to form a rare semi-regular (3.4.6.4) Archimedean tiling. ruben-group.denih.govkit.edu

Initially, at low temperatures (around 130 K), the intact molecules self-assemble into a simple hexagonal (6^3) network. ruben-group.de Upon heating to 300-350 K, a striking transformation occurs. The iodine atom cleaves, and the ethynyl (B1212043) groups react in a convergent pathway mediated by catalytic silver complexes generated in situ. ruben-group.deruben-group.de This process results in the formation of a new, symmetric organometallic complex, bis(phenanthren-2-yl-ethnyl)silver, which then self-assembles into the highly ordered and complex (3.4.6.4) tiling. ruben-group.deruben-group.de The dissymmetry in both the geometry and reactivity of the original ethynyl-iodophenanthrene precursor is the key factor enabling the formation of this previously inaccessible, complex architecture. ruben-group.deresearchgate.net

The controlled synthesis of functional nanoarchitectures, such as graphene nanoribbon (GNR) heterojunctions, can be achieved using specifically designed iodophenanthrene derivatives. berkeley.edu These nanoarchitectures are critical for developing molecular-scale electronic devices. berkeley.edu

A hierarchical on-surface synthesis strategy has been demonstrated using a bifunctional linker molecule derived from 2-bromo-7-iodophenanthrene. berkeley.eduescholarship.org This approach leverages the different dissociation energies of the C-I and C-Br bonds. The weaker C-I bond is cleaved at a lower temperature (T1) to initiate the polymerization of a GNR segment, which is terminated by the linker molecule. berkeley.edu Subsequently, raising the temperature to T2 activates the stronger C-Br bond, seeding the growth of a second, different GNR segment from the end of the first. berkeley.edu This sequential, temperature-controlled process allows for the creation of well-defined GNR heterojunctions with a single interface, a significant improvement over stochastic methods. berkeley.edu The resulting heterojunctions exhibit type I band alignment, with wave functions localized on either side of the junction, a key feature for potential electronic and optoelectronic applications. berkeley.eduescholarship.org

Formation of Two-Dimensional Molecular Tessellations

Role as a Synthetic Building Block in Complex Polycyclic Aromatic Hydrocarbon (PAH) Synthesis

This compound is a valuable building block for the bottom-up synthesis of larger, more complex, and often non-planar polycyclic aromatic hydrocarbons (PAHs) and nanographenes. mdpi.com The iodine substituent serves as a versatile functional handle for various carbon-carbon bond-forming reactions.

One powerful method is the ICl-induced alkyne benzannulation of bis(biaryl)acetylenes, which produces iodide-functionalized phenanthrene intermediates. mdpi.com These intermediates are poised for further transformations. For instance, they can undergo palladium-catalyzed intramolecular direct arylation to yield dibenzo[g,p]chrysenes or be used in cross-coupling reactions followed by oxidative cyclization (e.g., Scholl reaction) to afford zigzag nanographenes. mdpi.com Similarly, a rapid iodocyclization of arene-ynamides provides a direct route to 9-iodophenanthrene (B92893) derivatives, which are useful for further synthetic elaboration. bohrium.com

Gold(I)-catalysis has been used to extend the PAH framework from 9-iodophenanthrene. nih.govd-nb.info A Sonogashira coupling of 9-iodophenanthrene with a 1,7-enyne, followed by a gold(I)-catalyzed cyclization, efficiently produces dihydrodibenzotetracene, demonstrating a modular approach to linearly fused aromatic systems. nih.govd-nb.info Chromium-mediated reactions also enable the formation of phenanthrenes from 2,2'-dihalobiphenyls and alkynes, and this process can be applied iteratively to build larger structures like benzo[g]chrysene. acs.org

| Starting Material | Key Reagent/Catalyst | Product | Synthetic Utility |

| Bis(biaryl)acetylenes | ICl | Iodide-functionalized phenanthrenes | Intermediates for dibenzo[g,p]chrysenes and nanographenes. mdpi.com |

| Arene-ynamide | I(coll)₂PF₆ | 9-Iodophenanthrene derivative | Rapid access to functionalized phenanthrenes. bohrium.com |

| 9-Iodophenanthrene | Pd catalyst (Sonogashira), Au(I) catalyst (cyclization) | Dihydrodibenzotetracene | Modular synthesis of extended, linearly fused PAHs. nih.govd-nb.info |

| 1-(2-iodophenyl)naphthalene | n-BuLi, CrCl₃, alkyne | Benzo[c]phenanthrene derivative | Stepwise benzannulation to build complex PAHs. acs.org |

Development of Molecular Probes and Sensing Materials

The unique photochemical properties of iodinated aromatic compounds, including this compound, make them suitable for use as molecular probes. When incorporated into a polymer matrix, the photochemistry of the dopant can be used to investigate material properties and processes.

Research has utilized iodophenanthrene (PhenI) as a dopant in polymers such as poly(methyl methacrylate) (PMMA) and polystyrene (PS) to study the effects of polymer molecular weight on the dynamics of ultraviolet (UV) laser ablation. aip.orgresearchgate.net In these studies, the polymer films are doped with PhenI and irradiated with a KrF excimer laser (248 nm). The C-I bond in iodophenanthrene is photoreactive and breaks upon UV irradiation, leading to the formation of phenanthrenyl radicals which then abstract hydrogen from the polymer backbone to form phenanthrene (PhenH). aip.org The detection of the resulting PhenH product, for instance through laser-induced fluorescence (LIF), provides insight into the ablation process. aip.org

The translational distribution of these products in the ablation plume is strongly dependent on the molecular weight of the polymer matrix. aip.org For instance, in PhenI-doped PMMA, a slower average translational distribution of products is observed in low molecular weight polymer systems. aip.org The kinetics of product formation also indicate the development of high temperatures during irradiation, suggesting a thermal mechanism dominates the ablation process in materials like polystyrene. researchgate.net These studies demonstrate the utility of this compound as a photoreactive probe to elucidate complex physicochemical phenomena at the material interface.

Table 1: Experimental Systems for Studying Laser Ablation Using Iodophenanthrene as a Molecular Probe

| Polymer Matrix | Dopant | Polymer Molecular Weight (kDa) | Laser Wavelength (nm) | Observed Product | Analytical Technique | Reference |

|---|---|---|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Iodophenanthrene (PhenI) | 2.5, 120, 996 | 248 | Phenanthrene (PhenH) | Laser-Induced Fluorescence (LIF) | aip.orgresearchgate.net |

| Polystyrene (PS) | Iodophenanthrene (PhenI) | 15.1, 280, 532 | 248 | Phenanthrene (PhenH) | Laser-Induced Fluorescence (LIF) | aip.org |

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed with specific recognition sites for a target molecule. nih.govcore.ac.uk The general principle involves polymerizing functional monomers and cross-linkers in the presence of a template molecule. nih.govscribd.com Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to the target analyte, enabling selective rebinding. nih.gov

The use of halogen bonding in the formation of MIPs is an emerging strategy. scribd.comacs.org A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (the donor) and a Lewis base (the acceptor). scribd.com The iodine atom in compounds like this compound can act as a halogen-bond donor. This interaction can be exploited to pre-organize functional monomers around a template molecule before polymerization.

For example, research has demonstrated the creation of an imprinted polymer using 2,3,5,6-tetrafluoro-4-iodostyrene as the functional monomer. acs.org The iodine atom on the monomer forms a halogen bond with a 4-dimethylaminopyridine (B28879) (DMAP) template, aligning the monomers before copolymerization. acs.org After the template is removed, the resulting polymer shows selective recognition for the original template. acs.org While this specific example does not use this compound, it establishes a clear precedent for the application of iodo-substituted aromatic compounds as functional monomers in MIPs for sensing applications, where the iodine atom directs the formation of selective binding sites.

Use in Organometallic Catalysis and Reaction Development

The carbon-iodine bond in this compound is a key functional group for organometallic catalysis, primarily serving as a versatile precursor in cross-coupling reactions to construct more complex polycyclic aromatic systems. Various transition-metal-catalyzed reactions, such as Suzuki, Sonogashira, and chromium-mediated couplings, utilize iodoarenes like this compound to form new carbon-carbon bonds.

One significant area of application is in the synthesis of extended polycyclic aromatic hydrocarbons (PAHs) and nanographenes. mdpi.com For instance, this compound can undergo palladium-catalyzed Suzuki cross-coupling with arylboronic acids to produce phenylphenanthrenes. researchgate.net Similarly, gold(I)-catalyzed cyclization of 1,7-enynes, prepared via Sonogashira coupling of aryl iodides like 2-iodonaphthalene (B183038) or 9-iodophenanthrene, yields dihydroacenes, which are precursors to larger acene structures. d-nb.inforesearchgate.net

Iodine-based electrophilic cyclization reactions have also been developed to synthesize iodophenanthrene derivatives. The reaction of specific arene-containing propargylic alcohols with iodine monochloride (ICl) or I2 can yield this compound through a 6-endo-dig cyclization pathway. nih.gov More advanced methods involve the rapid iodocyclization of arene-ynamides using I(coll)2PF6 as an iodonium (B1229267) reagent to produce 9-iodophenanthrene in seconds. bohrium.com

Furthermore, iodophenanthrenes are employed in the synthesis of unique organometallic complexes. The reaction of 9-iodophenanthrene with [Ru3(CO)12] results in dehydrohalogenation to form a tetranuclear ruthenium cluster containing a coordinated μ4-phenanthryne ligand. acs.org In the realm of surface science, ethynyl-iodophenanthrene has been used as a precursor on a silver surface to construct complex two-dimensional organometallic coordination networks. researchgate.netruben-group.de The dissymmetry of the molecule allows for a multi-step reaction on the surface to form a symmetric alkynyl–Ag–alkynyl complex, which then self-assembles into an ordered tiling pattern. ruben-group.de

Table 2: Selected Catalytic Applications and Reactions Involving Iodophenanthrenes

| Iodophenanthrene Isomer | Reaction Type | Catalyst / Reagent | Product Type | Reference |

|---|---|---|---|---|

| 2-, 3-, or 9-Halogenophenanthrene | Suzuki Cross-Coupling | Pd(PPh3)4 / Na2CO3 | Phenylphenanthrenes | researchgate.net |

| 9-Iodophenanthrene | Sonogashira Coupling / Au(I)-Catalyzed Cyclization | Pd catalyst / Au(I) catalyst | Dihydrodibenzotetracene | d-nb.inforesearchgate.net |

| This compound | Iodocyclization (Synthesis of) | ICl / NaHCO3 | This compound | nih.gov |

| 9-Iodophenanthrene | Reaction with Metal Carbonyl | [Ru3(CO)12] | Ruthenium-phenanthryne cluster | acs.org |

| Ethynyl-iodophenanthrene | On-Surface Organometallic Coupling | Ag(111) surface | 2D Organometallic Network | researchgate.netruben-group.de |

| 9-Iodo-10-phenylphenanthrene (B1589534) | Chromium-mediated Cycloaddition | n-BuLi / CrCl3 | Benzo[g]chrysene derivative | acs.org |

Q & A

Q. How should raw data from this compound experiments be archived to meet journal requirements?

- Methodological Answer : Deposit raw spectra, chromatograms, and computational input files in repositories like Dryad or Zenodo. Use DOIs for citations and include a data availability statement (e.g., “Data supporting findings are available in [Repository Name] under [DOI]”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.